2-Pyrimidin-2-ylpropan-2-amine;hydrochloride
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Overview
Description
2-Pyrimidin-2-ylpropan-2-amine;hydrochloride is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidin-2-ylpropan-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a ring closure reaction.
Aromatization: This step ensures the stability of the pyrimidine ring by converting it into an aromatic system.
S-Methylation:
Oxidation: The methylsulfonyl compounds are then oxidized to increase their electrophilicity.
Formation of Guanidines: Finally, guanidines are formed by reacting the intermediate compounds with suitable amines.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidin-2-ylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-Pyrimidin-2-ylpropan-2-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Pyrimidin-2-ylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A closely related compound with similar structural features and biological activities.
Uniqueness
2-Pyrimidin-2-ylpropan-2-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can enhance its solubility and stability. This makes it particularly valuable for certain pharmaceutical and industrial applications .
Properties
IUPAC Name |
2-pyrimidin-2-ylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-7(2,8)6-9-4-3-5-10-6;/h3-5H,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLLBFHFNKFULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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